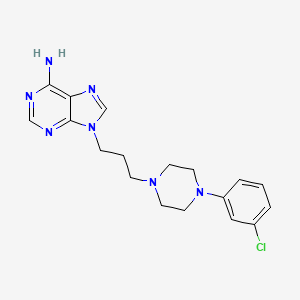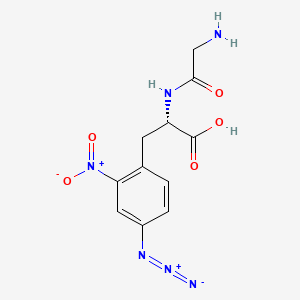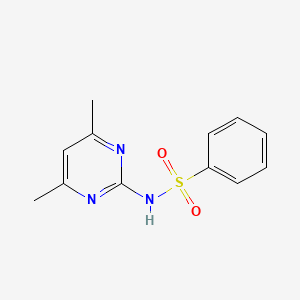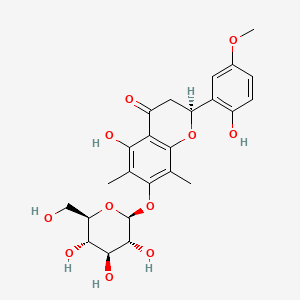
Kupfer(II)-formiat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric formate is a coordination compound of copper and formate, a type of salt. It is used in a variety of applications, including as a catalyst, a reagent, and a precursor for other compounds. It is also used in scientific research, as it can be used to study the effects of copper on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Leiterfarben für gedruckte Elektronik
Kupfer(II)-formiat wird bei der Formulierung von Leiterfarben verwendet, insbesondere für gedruckte Elektronik. Die Niedrigtemperatur-Kalzinierung von mikrometergroßen Kupferfarben, die this compound enthalten, ermöglicht die Herstellung von leitfähigen Mustern, die für elektronische Schaltungen unerlässlich sind. Dieser Prozess beinhaltet die Oberflächenaktivierung und den Schutz durch in situ chemisorbiertes this compound, das Oxidation verhindert und das Sintern von Kupfer bei niedrigeren Temperaturen ermöglicht {svg_1}.
Safety and Hazards
Cupric formate can form dust. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .
Zukünftige Richtungen
Cupric formate has been used in the development of a thermally triggered self-reducible copper ink to print conductive patterns on flexible substrates . Another study reported the low-temperature calcination of micro-sized copper ink with surface activation and synchronous protection by in-situ chemisorbed cupric formate .
Wirkmechanismus
Target of Action
Cupric formate, like other copper compounds, primarily targets enzymes that require copper as a cofactor . These enzymes play crucial roles in various biological processes, including iron absorption, heme synthesis, and the functioning of several metalloenzymes .
Mode of Action
The mode of action of cupric formate involves its interaction with these target enzymes. For instance, in the presence of formic acid, cupric formate can activate the surface of micro-sized copper particles, which is immediately followed by in situ chemisorption of cupric formate on the surface to protect it from oxidation . This interaction results in changes in the physical and chemical properties of the copper particles .
Biochemical Pathways
Cupric formate affects several biochemical pathways. Copper is an essential component of many enzymes, and its dysregulation has been associated with neurodegenerative diseases such as Wilson’s disease, Alzheimer’s disease, and Parkinson’s disease . In the context of copper metabolism in organisms like Saccharomyces cerevisiae, copper ions are incorporated into cells via high-affinity transporters and delivered to different organelles or cuproproteins by different chaperones . Excess copper ions bind to glutathione, metallothioneins, and copper complexes are sequestered into vacuoles to avoid toxicity .
Result of Action
The result of cupric formate’s action is multifaceted. In one study, it was found that after treatment with cupric formate, Tobacco mosaic virus (TMV) particles exhibited evident fragmentation in vitro, reducing infectivity on tobacco plants . In another application, cupric formate was used to protect micro-sized copper particles from oxidation during the calcination process, resulting in the formation of copper nanoparticles .
Action Environment
The action, efficacy, and stability of cupric formate can be influenced by various environmental factors. For instance, the calcination process of micro-sized copper particles using cupric formate is achieved at low temperatures . Moreover, the decomposition of larger cupric formate clusters takes place exclusively by the sequential loss of neutral copper formate units .
Eigenschaften
| { "Design of the Synthesis Pathway": "Cupric formate can be synthesized by reacting copper sulfate with sodium formate in the presence of sulfuric acid.", "Starting Materials": [ "Copper sulfate", "Sodium formate", "Sulfuric acid" ], "Reaction": [ "Dissolve 10 g of copper sulfate in 100 mL of distilled water.", "Add 10 g of sodium formate to the copper sulfate solution and stir until dissolved.", "Add 5 mL of concentrated sulfuric acid to the mixture and stir for 10 minutes.", "Heat the mixture to 80°C and stir for 1 hour.", "Allow the mixture to cool to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry in an oven at 100°C for 2 hours.", "The resulting product is cupric formate." ] } | |
CAS-Nummer |
544-19-4 |
Molekularformel |
C2H4CuO4 |
Molekulargewicht |
155.60 g/mol |
IUPAC-Name |
copper;formic acid |
InChI |
InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |
InChI-Schlüssel |
NUPDXCHQQCJFPJ-UHFFFAOYSA-N |
SMILES |
C(=O)[O-].C(=O)[O-].[Cu+2] |
Kanonische SMILES |
C(=O)O.C(=O)O.[Cu] |
Color/Form |
Powder-blue, turquoise, or royal blue crystals |
Dichte |
1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
ca 200 °C (decomp) |
Andere CAS-Nummern |
544-19-4 |
Physikalische Beschreibung |
Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
64-18-6 (Parent) |
Haltbarkeit |
LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |
Löslichkeit |
12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |
Synonyme |
aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



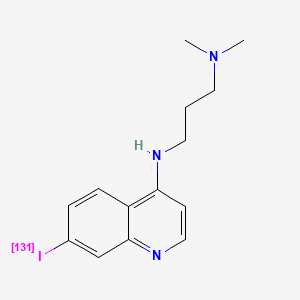
![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
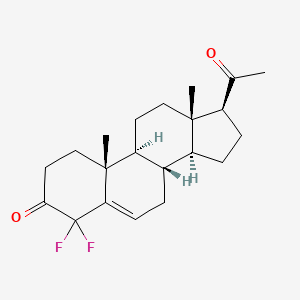


![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)
